N,N-dimethyl-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]aniline
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Overview
Description
N,N-dimethyl-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]aniline: is a complex organic compound featuring a benzodiazole core with an aniline substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]aniline typically involves multi-step organic reactions. One common method includes:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.
Alkylation: The benzodiazole core is then alkylated using 2-methylprop-2-en-1-yl halide in the presence of a base such as potassium carbonate.
N,N-Dimethylation: The final step involves the dimethylation of the aniline group using formaldehyde and formic acid under reductive conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]aniline: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur on the aromatic ring using reagents like nitric acid and sulfuric acid, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrogenated derivatives.
Substitution: Nitro and sulfonic acid derivatives.
Scientific Research Applications
N,N-dimethyl-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]aniline: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to certain proteins or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]aniline: can be compared with other benzodiazole derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific structural configuration, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability.
Properties
IUPAC Name |
N,N-dimethyl-4-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3/c1-14(2)13-22-18-8-6-5-7-17(18)20-19(22)15-9-11-16(12-10-15)21(3)4/h5-12H,1,13H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PULOZDHKYXSVNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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